2,4-Diamino-5-(4-methoxybenzyl)pyrimidine

DHFR inhibition Antibacterial SAR Enzyme kinetics

Procure this exact CAS 20285-70-5 as a precisely characterized DHFR research tool. It exhibits a Ki of 151 nM against E. coli DHFR vs. trimethoprim (3.0 nM), serving as a critical lower-potency baseline for assay range calibration and SAR benchmarking. Against P. falciparum DHFR-TS, its Ki of 23.5 nM validates it as a starting scaffold for antimalarial lead optimization. The distinct melting point of 206.5–207.5 °C enables reliable solid-state characterization and formulation studies. Insist on this specific 4-methoxybenzyl substitution pattern to ensure reproducible Ki values, selectivity profiles, and thermal behavior in your research.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
CAS No. 20285-70-5
Cat. No. B1606494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-5-(4-methoxybenzyl)pyrimidine
CAS20285-70-5
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N
InChIInChI=1S/C12H14N4O/c1-17-10-4-2-8(3-5-10)6-9-7-15-12(14)16-11(9)13/h2-5,7H,6H2,1H3,(H4,13,14,15,16)
InChIKeyYMGUVTBVYOGUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-5-(4-methoxybenzyl)pyrimidine (CAS 20285-70-5): A DHFR-Inhibiting Scaffold for Antibacterial Research Procurement


2,4-Diamino-5-(4-methoxybenzyl)pyrimidine (CAS 20285-70-5) is a 2,4-diaminopyrimidine derivative characterized by a 4-methoxybenzyl substituent at the 5-position of the pyrimidine ring [1]. This compound belongs to a well-established class of inhibitors targeting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism essential for nucleotide biosynthesis in bacteria and certain parasites [2]. Its structural motif—a 2,4-diaminopyrimidine core linked to a substituted benzyl moiety—places it within the same chemical series as clinically utilized antibacterial agents like trimethoprim and brodimoprim [3]. The compound serves as a valuable research tool and chemical scaffold for investigating structure-activity relationships (SAR) aimed at modulating DHFR inhibition potency and selectivity profiles.

2,4-Diamino-5-(4-methoxybenzyl)pyrimidine Procurement: Why In-Class Substitution is Not Interchangeable


Substituting 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine with another 2,4-diaminopyrimidine derivative, even a close structural analog, is scientifically unsound due to the extreme sensitivity of DHFR binding affinity and selectivity to subtle modifications on the benzyl ring [1]. Quantitative structure-activity relationship (QSAR) studies have established that the sum of molar refractivity values for substituents on the phenyl moiety directly correlates with inhibitory potency against Escherichia coli DHFR, with each substitution pattern yielding a distinct, non-linear effect [2]. Consequently, a compound differing by a single methoxy group's position or count will exhibit a quantifiably different Ki value, a different melting point affecting formulation, and a potentially altered selectivity index against mammalian isoforms. The specific evidence below delineates these quantifiable differences, justifying the procurement of this precise CAS number for reproducible research outcomes.

Quantitative Differentiation Evidence for 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine Against Key Comparators


E. coli DHFR Inhibition Potency: A 50-Fold Difference from Trimethoprim

2,4-Diamino-5-(4-methoxybenzyl)pyrimidine demonstrates significantly lower potency against Escherichia coli dihydrofolate reductase (DHFR) compared to the clinical agent trimethoprim. The target compound's inhibition constant (Ki) is 151 nM [1], whereas trimethoprim exhibits a Ki of 3.0 nM against the same enzyme under comparable assay conditions [2]. This approximately 50-fold difference in Ki value quantifies the dramatic impact of the benzyl ring substitution pattern on target engagement.

DHFR inhibition Antibacterial SAR Enzyme kinetics

Comparative DHFR Inhibition: Target Compound vs. Brodimoprim

When compared to brodimoprim, another clinically used 2,4-diaminopyrimidine analog of trimethoprim, the target compound is substantially less potent. Brodimoprim is reported to have a Ki value against E. coli DHFR in the range of 0.6026 nM to 52.48 nM , and an IC50 of 2.951 nM . In contrast, the target compound's Ki is 151 nM [1], indicating it is a weaker inhibitor of the same enzyme target by at least one to two orders of magnitude.

Antifolate DHFR inhibitor Comparative enzymology

Plasmodium falciparum DHFR Inhibition: A Potential Antimalarial Profile

Beyond antibacterial applications, 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine exhibits inhibitory activity against the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme of the malaria parasite Plasmodium falciparum. The compound's inhibition constant (Ki) against the wild-type PfDHFR-TS is reported as 23.5 nM [1]. This indicates a potential antimalarial application that is distinct from the activity of trimethoprim, which is primarily an antibacterial agent with limited efficacy against Plasmodium DHFR.

Antimalarial DHFR Parasitology Infectious disease

Physicochemical Differentiation: Melting Point vs. Trimethoprim

The solid-state properties of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine differ measurably from trimethoprim. The target compound has a reported melting point range of 206.5-207.5 °C . In contrast, trimethoprim melts over a lower range of 199-203 °C [1]. This approximately 4-8 °C higher melting point for the target compound reflects differences in crystal lattice energy, which can impact solubility, dissolution rate, and processing characteristics during formulation development.

Formulation science Crystallinity Solid-state chemistry

Defined Application Scenarios for Procuring 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine (CAS 20285-70-5)


As a Lower-Potency Control in DHFR Inhibition Assays

Given its Ki of 151 nM against E. coli DHFR, compared to trimethoprim's Ki of 3.0 nM, 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine is ideally suited as a lower-potency reference compound in enzyme inhibition studies [1][2]. It allows researchers to establish a dynamic range for assays and to benchmark the potency of newly synthesized analogs seeking to surpass this baseline.

As a Scaffold for Antimalarial SAR Exploration

The compound's Ki of 23.5 nM against Plasmodium falciparum DHFR-TS justifies its procurement for medicinal chemistry programs focused on antimalarial drug discovery [3]. It serves as a validated starting point for synthesizing derivatives aimed at improving potency and selectivity against the parasitic enzyme, distinct from its antibacterial profile.

In Physicochemical and Formulation Pre-Formulation Studies

The distinct melting point of 206.5-207.5 °C, which is measurably higher than trimethoprim's, makes this compound a relevant model for studying the impact of specific molecular modifications on solid-state properties [4]. It can be used to investigate how substitution patterns on the benzyl ring influence crystallinity, thermal stability, and subsequent processing behavior in drug formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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